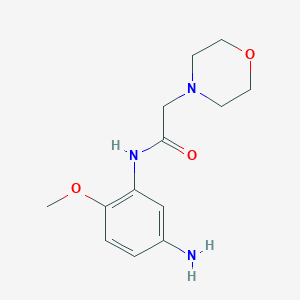

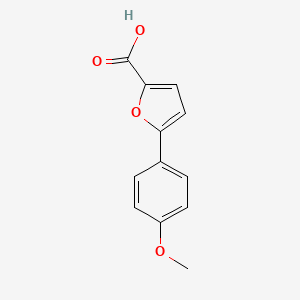

![molecular formula C14H11FO2 B1300791 2-[(4-Fluorobenzyl)oxy]benzaldehyde CAS No. 98925-99-6](/img/structure/B1300791.png)

2-[(4-Fluorobenzyl)oxy]benzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorobenzaldehyde derivatives can be achieved through various methods. For instance, the Knoevenagel condensation reaction is used to synthesize Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate from 4-fluorobenzaldehyde and ethyl acetoacetate, indicating that similar methods could potentially be applied to synthesize the compound of interest . Additionally, reactions of fluorine-containing 3-oxo esters with aldehydes, including benzaldehyde, have been explored, which could provide insights into the synthesis of related fluorobenzaldehyde compounds .

Molecular Structure Analysis

The molecular structure of fluorobenzaldehyde derivatives is characterized by various spectroscopic techniques. For example, the crystal structure of Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was confirmed by X-ray diffraction studies, and the molecule was found to crystallize in the monoclinic crystal system with a Z conformation about the C=C bond . Similarly, the structure of 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde was determined to be essentially planar with parallel benzaldehyde and nitroaniline fragments .

Chemical Reactions Analysis

Fluorobenzaldehyde derivatives participate in various chemical reactions. The Knoevenagel condensation is a notable example, as seen in the synthesis of Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate . Additionally, the reaction between benzaldehyde and 4-fluorophenylhydroxylamine exclusively produces the Z isomer of N-benzylidene-4-fluoroaniline N-oxide, demonstrating the specificity of reactions involving fluorobenzaldehyde derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzaldehyde derivatives are influenced by the presence of the fluorine atom. The antimicrobial and antifungal susceptibilities of Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate were evaluated, indicating the biological relevance of such compounds . The spectral properties of these compounds are also of interest, as seen in the study of 3-Benzoyl-2-quinolinecarboxaldehyde, which was characterized for use as a fluorogenic reagent for high-sensitivity chromatographic analysis .

Applications De Recherche Scientifique

Synthesis and Radiochemistry

- One-Step Reductive Etherification : Research demonstrated the potential of reductive coupling reactions between 4-[18F]fluoro-benzaldehyde and various alcohols using decaborane as a reducing agent. This method is significant for synthesizing 4-[18F]fluoro-benzylethers in a single step, which could be beneficial in the preparation of radiopharmaceuticals (Funke et al., 2006).

Chemistry and Molecular Structure

- Synthesis of Fluorinated Compounds : The synthesis of various [18F]fluoroaromatic aldehydes was reported, offering powerful intermediates for the preparation of new radiopharmaceuticals. This synthesis could be used for the asymmetric synthesis of various amino acids in different forms, highlighting its potential in medicinal chemistry (Lemaire et al., 1992).

Bioorganic and Medicinal Chemistry

- Spirocyclic Sigma1 Receptor Ligands : A study synthesized several compounds bearing a p-fluorobenzyl residue, which showed significant potential as sigma1 receptor ligands. These compounds exhibited high affinity and selectivity, suggesting their utility in the development of PET radiotracers (Grosse Maestrup et al., 2009).

Applications in Green Chemistry

- Facile Synthesis of Fluorinated Microporous Polyaminals : Research demonstrated the use of 4-fluorobenzaldehyde in creating microporous polyaminal networks. These networks showed increased surface areas and enhanced CO2 adsorption, indicating their potential use in environmental applications (Li et al., 2016).

Catalysis and Synthetic Chemistry

- Pd-Catalyzed Amination and Coupling Reactions : A study on the Pd-catalyzed amination of 2-fluoronitrobenzene, including the effectiveness of various catalyst systems, was reported. This research contributes to the understanding of catalytic processes involving fluorobenzaldehydes (Kim et al., 2003).

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOOGVHIOYRRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358088 | |

| Record name | 2-[(4-fluorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluorobenzyl)oxy]benzaldehyde | |

CAS RN |

98925-99-6 | |

| Record name | 2-[(4-fluorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

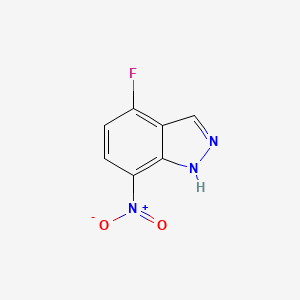

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

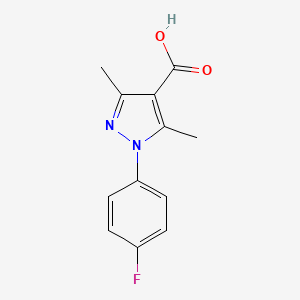

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

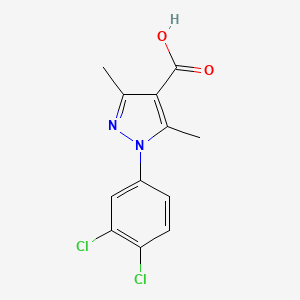

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)